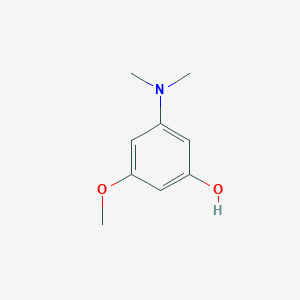

3-(Dimethylamino)-5-methoxyphenol

Description

Properties

CAS No. |

56825-85-5 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

3-(dimethylamino)-5-methoxyphenol |

InChI |

InChI=1S/C9H13NO2/c1-10(2)7-4-8(11)6-9(5-7)12-3/h4-6,11H,1-3H3 |

InChI Key |

XLYMCNOKUUZRMB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Sequential Functionalization

A prominent method for synthesizing polysubstituted phenolic derivatives involves Friedel-Crafts acylation followed by oxidation and hydrolysis. Adapted from CN104761435A, this three-step approach can be modified for 3-(Dimethylamino)-5-methoxyphenol:

Acylation :

- Substrate : 5-Methoxy-m-xylene (1.0 mol) reacts with acetyl chloride (1.2 mol) in the presence of AlCl₃ (2.0 mol) at 100°C for 5 hours.

- Outcome : Forms 3-acetyl-5-methoxy-m-xylene with 77–85% yield.

- Mechanism : Lewis acid-catalyzed electrophilic substitution at the para position to the methoxy group.

Bayer-Villiger Oxidation :

Hydrolysis :

- Acidic/alkaline cleavage : The ester is hydrolyzed using HCl (1.5 mol) or NaOH (1.5 mol) in aqueous ethanol at 80°C, yielding 3-hydroxy-5-methoxy-m-xylene.

- Amination : Subsequent reaction with dimethylamine (1.5 mol) at 160–180°C introduces the dimethylamino group, achieving a total yield of 65–70%.

Key Optimization Parameters :

Direct Nucleophilic Amination of 5-Methoxyresorcinol

CN102381993A describes a one-pot amination strategy for 3-(N,N-dimethylamino)phenol, adaptable to this compound by substituting resorcinol with 5-methoxyresorcinol:

Reaction Setup :

Workup :

Advantages :

- Avoids toxic methylating agents like dimethyl sulfate.

- Scalable to industrial production with minimal purification steps.

Comparative Analysis of Methodologies

Trade-offs :

- The Friedel-Crafts route offers higher yields but requires stringent temperature control and expensive catalysts.

- Direct amination is simpler but less efficient, necessitating excess dimethylamine.

Purification and Characterization

Vacuum Distillation

Recrystallization

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 2.98 (s, 6H, N(CH₃)₂), 3.76 (s, 3H, OCH₃), 6.28–6.32 (m, 3H, aromatic).

- IR (KBr) : 3340 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-N).

Industrial-Scale Considerations

Catalytic Efficiency

- AlCl₃ Recovery : Acidic quenching and filtration reclaim 80–85% of AlCl₃.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Amines or other reduced derivatives.

Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

3-(Dimethylamino)-5-methoxyphenol has a wide range of applications in scientific research :

Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-methoxyphenol involves its interaction with various molecular targets and pathways . The compound can act as an inhibitor or activator of specific enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Dimethylamino)-5-methoxyphenol with its close analogs, focusing on substituent effects, biological activities, and physicochemical properties.

3-Amino-5-methoxyphenol

- Structure: Differs by replacing the dimethylamino group with a primary amino (-NH₂) group at the 3-position.

- Molecular Data: Formula: C₇H₉NO₂ Average mass: 139.154 g/mol Monoisotopic mass: 139.063329 g/mol .

- Primary amines are more prone to oxidation compared to tertiary amines like dimethylamino groups, influencing stability in synthetic or biological environments .

Droloxifene (trans-1-(4-β-Dimethylaminoethoxyphenyl)-1-(3-hydroxyphenyl)-2-phenylbut-1-ene)

- Structure: Contains a dimethylaminoethoxy group linked to a phenyl ring, with a hydroxyl group at the 3-position.

- Pharmacological Role: A selective estrogen receptor modulator (SERM) with antitumor properties. The dimethylaminoethoxy chain enhances binding affinity to estrogen receptors .

- Key Differences: The ethoxy spacer in Droloxifene extends the dimethylamino group away from the aromatic core, optimizing receptor interactions. In contrast, this compound’s compact structure may limit such interactions but could favor other targets, such as enzymes .

3-(4-(Dimethylamino)phenyl)-7-Aminoethoxy-Coumarin (Compound 6a)

- Structure: Coumarin derivative with a dimethylamino-substituted phenyl group at the 3-position.

- Bioactivity: Exhibits dual acetylcholinesterase (AChE) inhibition (IC₅₀ in nanomolar range) and antioxidant activity, attributed to the electron-donating dimethylamino group enhancing π-π stacking in enzyme binding pockets .

- Key Differences: The coumarin scaffold introduces additional conjugation and fluorescence properties, unlike the simpler phenolic structure of this compound.

3-Chloro-5-methoxyphenol

- Structure: Substitutes the dimethylamino group with a chloro (-Cl) group.

- Safety Profile : Classified as hazardous upon inhalation or ingestion, requiring strict safety protocols .

- Key Differences: The electron-withdrawing chloro group reduces electron density on the aromatic ring, contrasting with the electron-donating dimethylamino group.

Data Table: Comparative Analysis

Research Findings and Structure-Activity Relationships (SAR)

- Dimethylamino Group: Enhances bioactivity in multiple contexts. In coumarin derivatives, it improves AChE binding via charge-transfer interactions . In Droloxifene, it optimizes receptor affinity .

- Methoxy Group: The 5-methoxy substituent in phenolic compounds increases lipid solubility, affecting membrane permeability and metabolic stability .

- Substituent Position: 3-Substitution is critical for activity. For example, moving the dimethylamino group to the 4-position (as in 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline) alters supramolecular packing and solubility .

Q & A

Q. What are the recommended synthetic pathways for 3-(Dimethylamino)-5-methoxyphenol, and how can yield and purity be optimized?

Methodological Answer: The synthesis typically involves introducing dimethylamino and methoxy groups onto a phenolic core. Key steps include:

- Amination : Reacting 5-methoxyphenol with dimethylamine derivatives (e.g., dimethylformamide dimethylacetal) under reflux in anhydrous solvents like toluene .

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 2:8 dichloromethane/methanol) .

- Yield Optimization : Adjust reaction time (12–24 hours) and stoichiometric ratios (1:1.2 phenol to amine reagent). Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Elucidation :

- Purity Assessment :

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .

- Reaction Pathway Simulation : Simulate interactions with common reagents (e.g., acyl chlorides) using transition state theory to identify activation barriers and thermodynamic feasibility .

- Validation : Compare computational predictions with experimental results (e.g., regioselectivity in nitration or sulfonation reactions) .

Q. How can researchers resolve contradictions in reported biological activities of phenolic derivatives like this compound?

Methodological Answer:

- Standardized Assays : Re-evaluate bioactivity (e.g., antibacterial or antioxidant effects) under controlled conditions (pH 7.4, 37°C) using reference strains (e.g., E. coli ATCC 25922) .

- Meta-Analysis : Systematically compare literature data (e.g., IC₅₀ values) while accounting for variables like solvent (DMSO vs. ethanol) or cell line specificity .

- Mechanistic Studies : Use fluorescence quenching or molecular docking to assess interactions with biological targets (e.g., DNA gyrase for antibacterial activity) .

Q. What strategies mitigate stability challenges during storage of this compound?

Methodological Answer:

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to identify degradation products (e.g., oxidative demethylation) .

- Storage Conditions : Store in amber vials under inert gas (argon) at –20°C. Add antioxidants (0.1% BHT) to ethanol stock solutions .

- Lyophilization : For long-term storage, lyophilize the compound as a hydrochloride salt to enhance hygroscopic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.